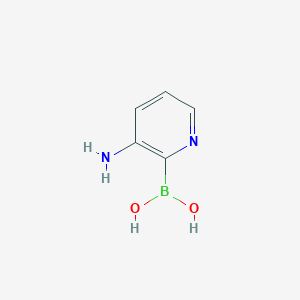
(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine typically involves the reaction of 2-methoxybenzenesulfonyl chloride with (S)-3-isopropylpiperazine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. Common reagents used in this synthesis include bases such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
化学反应分析
Types of Reactions
(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding pockets and exert its effects.
相似化合物的比较
Similar Compounds
2-Methoxybenzenesulfonyl chloride: A precursor in the synthesis of (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine.
Benzenesulfonyl chloride: A related compound with similar reactivity but lacking the methoxy group.
Piperazine derivatives: Various substituted piperazines with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H22N2O3S |
|---|---|
分子量 |
298.40 g/mol |
IUPAC 名称 |
(3S)-1-(2-methoxyphenyl)sulfonyl-3-propan-2-ylpiperazine |
InChI |
InChI=1S/C14H22N2O3S/c1-11(2)12-10-16(9-8-15-12)20(17,18)14-7-5-4-6-13(14)19-3/h4-7,11-12,15H,8-10H2,1-3H3/t12-/m1/s1 |
InChI 键 |
PTVOCOVXAHRBLC-GFCCVEGCSA-N |
手性 SMILES |
CC(C)[C@H]1CN(CCN1)S(=O)(=O)C2=CC=CC=C2OC |
规范 SMILES |
CC(C)C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


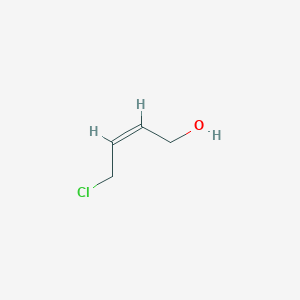
![1-(2-Chlorophenyl)-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B11751253.png)
![Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate](/img/structure/B11751265.png)
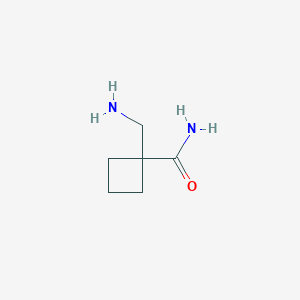
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11751270.png)
![1-(2-fluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11751276.png)


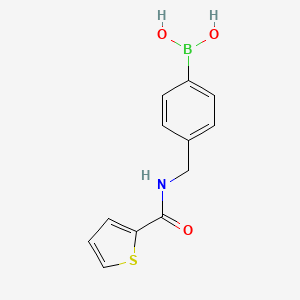


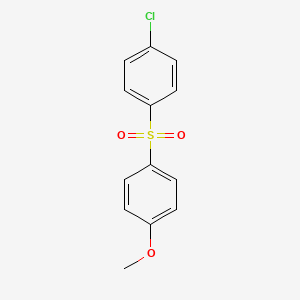
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11751304.png)
